![molecular formula C8H10N4O B14595713 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one CAS No. 61078-87-3](/img/structure/B14595713.png)
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is structurally characterized by a pyrrolo[2,3-d]pyrimidine core with amino and methyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3,5-dimethylpyrrole-2-carboxylic acid with formamide under high temperature to form the desired pyrrolopyrimidine ring . Another approach involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, which undergoes substitution reactions with appropriate amines .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
化学反应分析
Types of Reactions
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
科学研究应用
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinase B (Akt), a key component in intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, this compound can induce apoptosis in cancer cells and inhibit tumor growth .
相似化合物的比较
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have shown potent anticancer activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are multi-targeted kinase inhibitors with applications in cancer therapy.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have been identified as phosphatidylinositol 3-kinase inhibitors and have antiproliferative properties.
Uniqueness
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinase B with high selectivity makes it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
61078-87-3 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC 名称 |
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-3-10-7-5(4)6(9)12(2)8(13)11-7/h3H,9H2,1-2H3,(H,10,11,13) |
InChI 键 |
NQUZHPOXJYFEPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC2=NC(=O)N(C(=C12)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



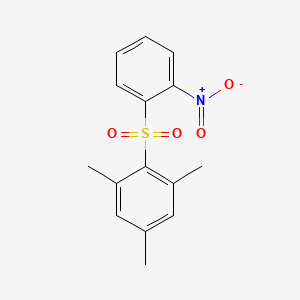
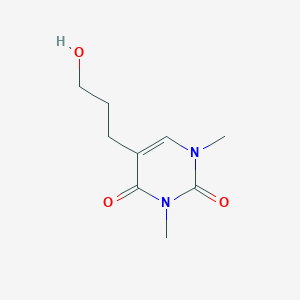
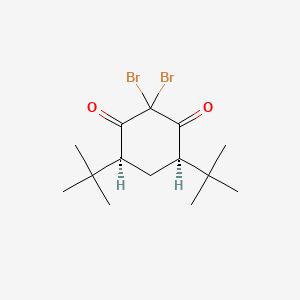
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
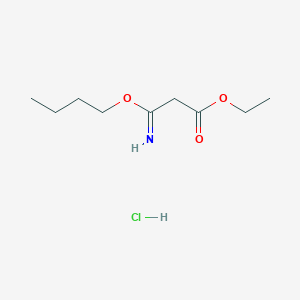
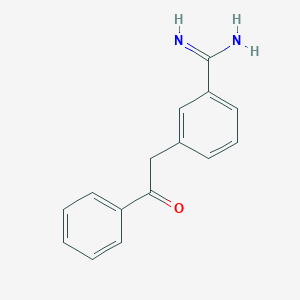
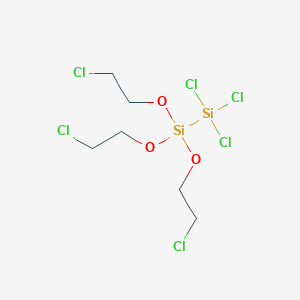
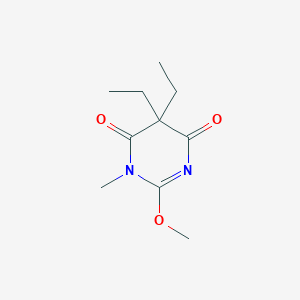
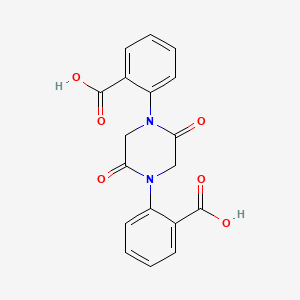
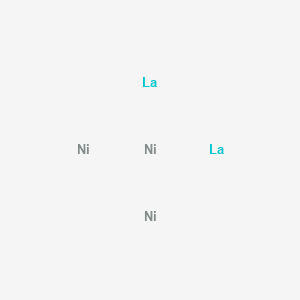
![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)


